N-(furan-2-ylmethyl)-N'-methylhydrazine-1,2-dicarbothioamide
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Overview
Description
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is a chemical compound that belongs to the class of hydrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide typically involves the reaction of furan-2-carboxaldehyde with methylhydrazine and carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazine and thioamide groups, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also features a furan ring and a hydrazine moiety but differs in its additional hydroxybenzene group.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound includes an indole ring, making it structurally distinct but functionally similar in terms of its potential biological activities.
Uniqueness
N-(furan-2-ylmethyl)-N’-methylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of a furan ring, a methyl group, and a hydrazine moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological molecules, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C8H12N4OS2 |
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Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C8H12N4OS2/c1-9-7(14)11-12-8(15)10-5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H2,9,11,14)(H2,10,12,15) |
InChI Key |
RXOIXJSYXCVFTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NNC(=S)NCC1=CC=CO1 |
Origin of Product |
United States |
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